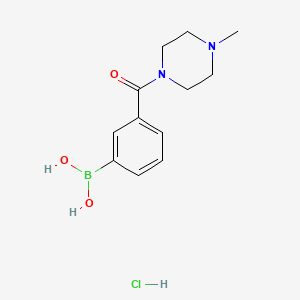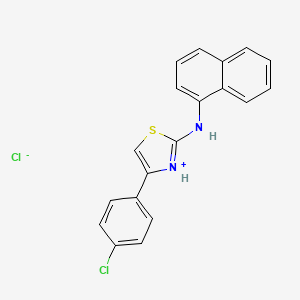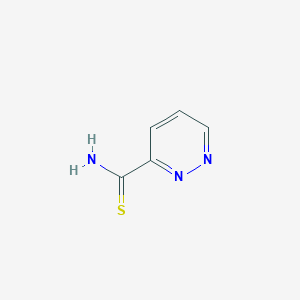
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride
Vue d'ensemble
Description
“(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C12H18BClN2O3 . It is a derivative of boronic acid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to a carbonyl group linked to a 4-methylpiperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.09 . It is a solid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique
Metabolism and Anticancer Activity :
- A study by (Jiang et al., 2007) explored the metabolism of a compound related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in rat bile. This compound exhibited significant in vivo and in vitro anticancer activity and low toxicity.
Applications in Nanotechnology :
- (Mu et al., 2012) discussed the use of phenyl boronic acids, similar in structure to the compound , in nanotechnology. They were used for saccharide recognition and in modifying the optical properties of carbon nanotubes.
Synthesis and Spectroscopic Properties :
- Research by (Akiyama et al., 1989) focused on the synthesis and spectroscopic properties of compounds related to (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid. These findings contribute to the understanding of the chemical properties and potential applications of such compounds.
Asymmetric Synthesis in Medicine :
- (Cvetovich et al., 1996) reported on the asymmetric synthesis of a human leukocyte elastase inhibitor, highlighting the significance of compounds like (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid in medicinal chemistry.
Boron Chemistry and Nanostructure Interaction :
- The study by (Barras et al., 2016) demonstrated the use of boronic acid-functionalized carbon nanodots in interfering with viral entry, showcasing the potential biomedical applications of boronic acid derivatives.
Synthesis and Characterization of Complex Compounds :
- Research by (Mancilla et al., 1994) involved the synthesis and characterization of boronic acid derivatives, providing insights into the complex chemistry of boronic acids and their potential uses.
Boronic Acid Catalysis :
- (Hashimoto et al., 2015) presented a boronic acid-catalyzed reaction, indicating the catalytic versatility of boronic acids in organic chemistry.
Safety and Hazards
Mécanisme D'action
Boronic acids
are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, and have found use in a variety of biological applications .
Piperazines
, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine itself is a valuable building block in the pharmaceutical industry. For example, it is a core moiety in many drugs such as antipsychotics and antihistamines .
Propriétés
IUPAC Name |
[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3.ClH/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18;/h2-4,9,17-18H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOCKSJONHMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657197 | |
| Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957060-92-3 | |
| Record name | Boronic acid, B-[3-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1418345.png)



![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)






